REACTION_SMILES
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[CH2:8]([Li:9])[CH2:10][CH2:11][CH3:12].[CH3:13][Si:14]([CH:15]=[N+:16]=[N-:17])([CH3:18])[CH3:19].[CH3:37][C:38](=[O:39])[OH:40].[CH:1]([NH:2][CH:3]([CH3:4])[CH3:5])([CH3:6])[CH3:7].[NH2:20][c:21]1[n:22][c:23]([CH2:29][O:30][CH3:31])[cH:24][cH:25][c:26]1[CH:27]=[O:28].[O:32]1[CH2:33][CH2:34][CH2:35][CH2:36]1>>[CH:1]#[C:27][c:26]1[c:21]([NH2:20])[n:22][c:23]([CH2:29][O:30][CH3:31])[cH:24][cH:25]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)C=[N+]=[N-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)NC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCc1ccc(C=O)c(N)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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C#Cc1ccc(COC)nc1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |